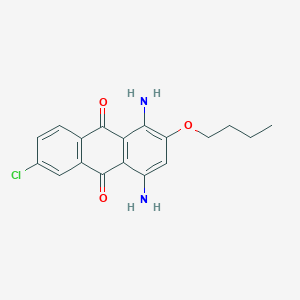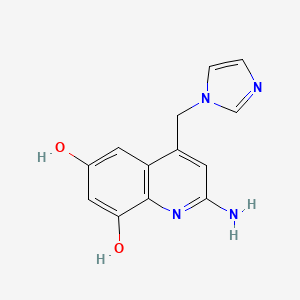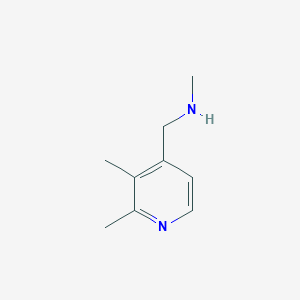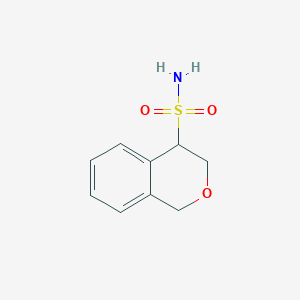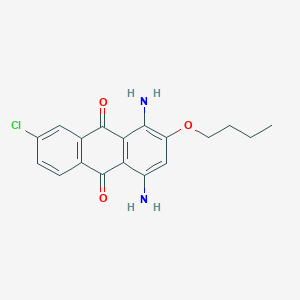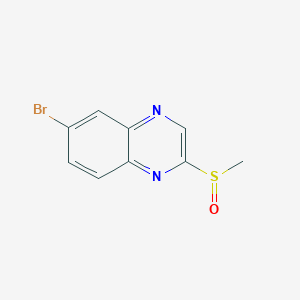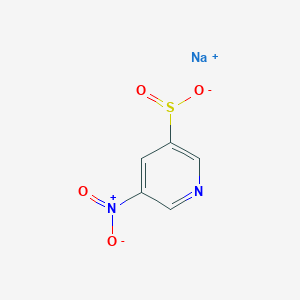![molecular formula C30H24O4S2 B13125499 9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]- CAS No. 506443-28-3](/img/structure/B13125499.png)
9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-: is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is characterized by the presence of two methoxyphenylmethylthio groups attached to the anthracenedione core. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]- typically involves the reaction of 9,10-anthraquinone with 4-methoxybenzylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenylmethylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or thiols.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of various anthraquinone derivatives, which are important in the development of dyes and pigments.
Biology: In biological research, anthraquinone derivatives are studied for their potential as anticancer agents due to their ability to intercalate with DNA and inhibit topoisomerase enzymes.
Medicine: The compound and its derivatives are explored for their therapeutic potential, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]- involves its interaction with cellular components such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerases, which are essential for DNA replication and transcription. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-
- 9,10-Anthracenedione, 2,6-bis(bromomethyl)-
Comparison:
- 9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]- is unique due to the presence of methoxyphenylmethylthio groups, which impart distinct chemical and biological properties.
- 9,10-Anthracenedione, 1,4-bis(methylamino)- has amino groups that make it more suitable for use in dyes and pigments.
- 9,10-Anthracenedione, 1-amino-4-hydroxy- contains both amino and hydroxy groups, enhancing its solubility and reactivity.
- 9,10-Anthracenedione, 2,6-bis(bromomethyl)- has bromomethyl groups that make it a useful intermediate in organic synthesis.
This detailed article provides a comprehensive overview of 9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]- and its various aspects, from preparation methods to scientific applications and comparisons with similar compounds
Propriétés
Numéro CAS |
506443-28-3 |
|---|---|
Formule moléculaire |
C30H24O4S2 |
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
1,5-bis[(4-methoxyphenyl)methylsulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C30H24O4S2/c1-33-21-13-9-19(10-14-21)17-35-25-7-3-5-23-27(25)29(31)24-6-4-8-26(28(24)30(23)32)36-18-20-11-15-22(34-2)16-12-20/h3-16H,17-18H2,1-2H3 |
Clé InChI |
DLKMIRQESWFPOX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CSC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SCC5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


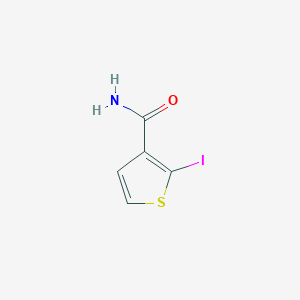
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)
